Fmoc-Glu-OFm

Description

Evolution of Protecting Group Strategies in Peptide Synthesis

Principles of Orthogonal Protection in Peptide Chemistry

The synthesis of peptides, which are polymers of amino acids, presents a unique challenge due to the repetitive nature of the amide bond formation and the presence of various reactive side chains. altabioscience.comnih.gov This complexity necessitates an orthogonal protection strategy, which employs multiple classes of protecting groups that can be removed by different chemical mechanisms. iris-biotech.de This allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgiris-biotech.de For instance, one type of protecting group might be removed by acid, another by base, and a third by a specific chemical reagent, allowing for a highly controlled and stepwise assembly of the peptide chain. biosynth.com This principle is fundamental to modern solid-phase peptide synthesis (SPPS). peptide.com

Historical Development and Current Status of Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, developed by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process. bachem.com Early SPPS strategies primarily used the tert-butoxycarbonyl (Boc) protecting group for the α-amino group, which is removed by acid. americanpeptidesociety.org However, the repeated acid treatments required for Boc removal could lead to the degradation of sensitive peptide sequences. nih.gov

A major breakthrough came with the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in the 1970s. iris-biotech.de The Fmoc group is base-labile, typically removed by a mild base like piperidine (B6355638), offering an orthogonal approach to the acid-labile side-chain protecting groups. iris-biotech.deamericanpeptidesociety.org This Fmoc/tBu (tert-butyl) strategy has become the dominant method in SPPS due to its milder deprotection conditions, which are compatible with a wider range of sensitive and modified peptides. altabioscience.comnih.gov The strong UV absorbance of the fluorenyl group also allows for real-time monitoring of the deprotection step. altabioscience.comnih.gov Today, Fmoc chemistry is the cornerstone of automated peptide synthesis, enabling the efficient production of complex peptides for research and therapeutic applications. altabioscience.combachem.com

Structure

3D Structure

Properties

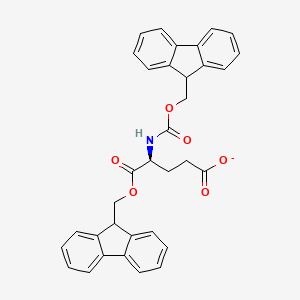

Molecular Formula |

C34H28NO6- |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

InChI |

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m0/s1 |

InChI Key |

YDZLVLICRXQATH-HKBQPEDESA-M |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

The Unique Role of Fmoc Glu Ofm As a Specialized Amino Acid Building Block

Preparative Routes for this compound

The preparation of this compound typically follows multi-step synthetic pathways, often carried out in solution phase before its application in solid-phase synthesis.

Liquid-phase synthesis provides a controlled environment for assembling this compound. A common strategy involves starting with either L- or D-glutamic acid and sequentially introducing the protecting groups. One approach begins with glutamic acid, where the α-amino group is protected with the Fmoc moiety. Subsequently, the γ-carboxyl group is selectively esterified with a fluorenylmethyl group. Alternatively, the γ-carboxyl can be esterified first, followed by the installation of the Fmoc group on the α-amino terminus. These methods require careful control of reaction conditions to ensure high purity and yield. google.comnih.gov

The selective esterification of the γ-carboxyl group of glutamic acid is a critical step. This is often achieved by reacting a protected glutamic acid derivative, such as Nα-Fmoc-L-glutamic acid, with a fluorenylmethylating agent. Common reagents for introducing the fluorenylmethyl ester include 9-fluorenylmethyl bromide or 9-fluorenylmethyl chloride. These reactions are typically performed in the presence of a suitable base, and conditions are optimized to favor esterification at the γ-position over the α-carboxyl group. nih.govug.edu.plresearchgate.net For instance, the use of chlorotrimethylsilane (B32843) (TMSCl) as an acid catalyst precursor in the presence of alcohols has been reported for selective esterification of glutamic acid’s carboxyl groups. researchgate.net

The Fmoc group is typically installed on the α-amino group of glutamic acid or its derivative using reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu). wikipedia.orgnih.govgoogle.com These reactions are usually carried out in aqueous-organic solvent mixtures, such as dioxane and water, in the presence of a mild base like sodium bicarbonate. This method ensures efficient protection of the amine functionality while minimizing side reactions. wikipedia.orgorganic-chemistry.org

Derivatization Strategies and Precursors in Complex Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly peptides with specific structural features or modifications.

In solid-phase peptide synthesis (SPPS), this compound is a key building block for incorporating glutamic acid residues into peptide chains. The OFm group on the γ-carboxyl is base-labile and is typically cleaved during the standard Fmoc deprotection step, which uses piperidine (B6355638). This cleavage regenerates the free γ-carboxyl group, allowing for further modifications or participation in peptide cyclization. peptide.comiris-biotech.depeptide.com this compound can also be used in strategies where the γ-carboxyl ester is intended to remain intact in the final peptide structure, contributing to its physicochemical properties or biological activity. sigmaaldrich.com

Maintaining the correct stereochemistry of the glutamic acid residue is paramount for the biological activity of synthesized peptides. The synthesis of this compound must therefore commence with enantiomerically pure L-glutamic acid or D-glutamic acid. sigmaaldrich.commedchemexpress.com Crucial attention is paid to reaction conditions during esterification and Fmoc protection to prevent racemization at the α-carbon. For example, low-temperature reactions and the use of bulky bases can help mitigate base-catalyzed racemization during Fmoc protection. The availability of both L- and D-forms of this compound allows for the synthesis of peptides with specific stereochemical arrangements, essential for structure-activity relationship studies and the development of chiral peptide drugs. sigmaaldrich.commedchemexpress.com

Orthogonal Protecting Group Principles and Deprotection Kinetics of Fmoc Glu Ofm

The Fmoc/OFm Orthogonal Protection System

The Fmoc/OFm system is designed to leverage differential lability of protecting groups under specific chemical conditions, facilitating sequential deprotection and coupling steps in peptide synthesis uwec.eduresearchgate.net.

Base-Labile Cleavage of the Nα-Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely adopted temporary protecting group for the α-amino function in solid-phase peptide synthesis (SPPS) chempep.comiris-biotech.depublish.csiro.aupeptide.comtotal-synthesis.com. Its popularity stems from its stability towards acidic conditions and its selective removal under mild basic conditions chempep.compublish.csiro.autotal-synthesis.com. The cleavage mechanism involves a base-induced β-elimination, leading to the release of dibenzofulvene and carbon dioxide chempep.compublish.csiro.au.

The standard reagent for Fmoc deprotection is a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), typically at a concentration of 20% (v/v) chempep.comgoogle.comwikipedia.orgiris-biotech.deresearchgate.netrsc.org. This treatment efficiently removes the Fmoc group, usually within minutes chempep.comresearchgate.net. The deprotection reaction can be monitored spectrophotometrically by observing the formation of the dibenzofulvene-piperidine adduct, which absorbs strongly in the UV region chempep.comiris-biotech.de. While piperidine is the most common base, other secondary amines like piperazine (B1678402) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, though with specific considerations regarding potential side reactions chempep.compeptide.com. Importantly, the Fmoc group remains intact under the acidic conditions typically used for side-chain deprotection and peptide cleavage from the resin uwec.edupublish.csiro.autotal-synthesis.com.

Base-Labile Cleavage of the γ-Fluorenylmethyl (OFm) Ester

The orthogonality of the Fmoc/OFm system relies on the ability to selectively remove one group in the presence of the other. Both the Fmoc group and the OFm ester are base-labile researchgate.netchempep.comunits.it. However, strategic orthogonality is achieved by exploiting differences in their lability or by employing specific reagents. While Fmoc is rapidly cleaved by common secondary amines like piperidine, the OFm ester is also susceptible to base-mediated cleavage researchgate.netunits.it. Research indicates that OFm esters can be selectively deprotected under mild conditions using secondary amines, suggesting that controlled reaction parameters, such as base concentration and reaction time, can differentiate between the cleavage rates of Fmoc and OFm researchgate.net. Although specific quantitative data comparing the precise lability of Fmoc and OFm to identical piperidine concentrations are not extensively detailed in the literature, the principle of orthogonality implies that conditions can be optimized for selective removal. For instance, Fmoc removal is typically rapid with 20% piperidine in DMF, whereas OFm deprotection might require specific conditions or be less sensitive to brief exposure to these conditions, allowing for selective deprotection of the Nα-Fmoc group first researchgate.net.

Strategic Orthogonality with Other Protecting Groups in Peptide Synthesis

The Fmoc/OFm system is often employed in conjunction with other orthogonal protecting groups, most notably the tert-butyl (tBu) based protecting groups, to construct complex peptide sequences.

The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, providing a robust orthogonal protection scheme iris-biotech.depeptide.comtotal-synthesis.comthermofisher.comwiley-vch.depeptide.com. In this pairing, the Nα-Fmoc group is base-labile, while tert-butyl (tBu) based protecting groups, such as tBu esters for the side-chain carboxyls of aspartic and glutamic acids (e.g., Fmoc-Glu(OtBu)-OH) or tBu ethers for hydroxyl groups, are acid-labile iris-biotech.dethermofisher.compeptide.compeptide.comadvancedchemtech.com. This fundamental difference in lability allows for selective deprotection.

The Fmoc group can be removed using mild bases like piperidine without affecting the tBu-based side-chain protecting groups iris-biotech.detotal-synthesis.comthermofisher.comwiley-vch.de. Subsequently, at the final stage of synthesis, the peptide is cleaved from the solid support, and all remaining tBu-based side-chain protecting groups are simultaneously removed using strong acidic conditions, typically trifluoroacetic acid (TFA) iris-biotech.dethermofisher.compeptide.comadvancedchemtech.com. The Fmoc group's stability to TFA ensures that it does not interfere with this final deprotection step uwec.edupublish.csiro.autotal-synthesis.com. This compatibility makes the Fmoc/tBu strategy highly effective for synthesizing peptides with protected acidic amino acid residues like glutamic acid.

Applications and Methodological Advancements in Peptide Synthesis Utilizing Fmoc Glu Ofm

Advanced Solid-Phase Peptide Synthesis (SPPS) Methodologies

The integration of Fmoc-Glu-OFm into SPPS workflows leverages the well-established Fmoc/tBu strategy, which is prized for its mild deprotection conditions and broad compatibility. nih.govaltabioscience.com The Fmoc group provides temporary protection for the α-amino group and is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). altabioscience.com This iterative process of deprotection and coupling forms the basis of modern peptide synthesis.

Implementation in Standard and Automated SPPS Protocols

This compound is fully compatible with both manual and automated SPPS protocols that are based on Fmoc chemistry. nih.govbachem.com In a typical synthesis cycle, the resin-bound peptide with a free N-terminal amine is coupled with an excess of this compound that has been pre-activated with a suitable coupling reagent. uci.edu Following the coupling reaction, the resin is thoroughly washed to remove excess reagents. The subsequent step involves the removal of the N-terminal Fmoc group from the newly incorporated glutamic acid residue using a piperidine solution, which liberates the α-amino group for the next coupling cycle. uci.edu

This process is seamlessly integrated into automated peptide synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling with high fidelity. bachem.com The strong UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection allows for real-time monitoring of the reaction, ensuring that each deprotection step is complete before proceeding to the next coupling. nih.govaltabioscience.com

Side-Chain Anchoring Strategies on Solid Supports with this compound

A significant application of this compound is its use in side-chain anchoring strategies. nih.govbohrium.com In this approach, the γ-carboxyl group of glutamic acid is attached to a suitable resin, leaving the α-carboxyl group of the amino acid unprotected. This method is particularly advantageous for preparing peptides for head-to-tail cyclization or for synthesizing peptides with a C-terminal glutamic acid, as it circumvents common side reactions associated with C-terminal residues, such as racemization during activation. nih.govbohrium.com

For example, the free side-chain carboxyl group of this compound's precursor, N-α-Fmoc-L-glutamic acid, can be anchored to a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin. researchgate.net The peptide chain is then elongated from the free N-terminus. After assembly of the linear sequence, the peptide can be cleaved from the resin under mild acidic conditions that leave the side-chain protecting groups intact, or it can be cyclized on-resin. This strategy provides a robust route for the synthesis of cyclic peptides. researchgate.net

Impact on Coupling Efficiency and Peptide Elongation

The efficiency of peptide bond formation is a critical factor in the success of SPPS. While specific kinetic data for the coupling of this compound is not extensively detailed, its performance is governed by the same principles that affect all Fmoc-amino acids. Factors such as steric hindrance, the nature of the coupling reagents, and the sequence of the growing peptide chain can all influence coupling efficiency. nih.gov

To ensure high yields during peptide elongation, a variety of powerful coupling reagents have been developed. These reagents activate the carboxylic acid group of the incoming Fmoc-amino acid, facilitating its reaction with the N-terminal amine of the resin-bound peptide. The choice of reagent can be critical, especially for sterically hindered couplings or "difficult sequences" prone to aggregation. nih.govsigmaaldrich.com The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) can further enhance coupling rates and suppress side reactions, particularly racemization. mesalabs.com

| Reagent | Full Name | Class | Key Characteristics |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | High efficiency, fast coupling times, commonly used. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | Very effective for difficult couplings, low racemization. |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Cost-effective, often used with additives like HOBt or Oxyma. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Excellent for hindered couplings, though can be expensive. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium | Superior racemization suppression compared to HOBt-based reagents. mesalabs.com |

Construction of Complex Peptide Architectures

The true utility of this compound lies in its application to the synthesis of non-linear and complex peptide structures. The OFm protecting group on the glutamic acid side chain provides an orthogonal handle that can be selectively manipulated on the solid support to create cyclic peptides.

Preparation of Branched and Multi-Functionalized Peptides

The trifunctional nature of glutamic acid makes it an ideal residue for creating branched peptides, which are valuable in developing synthetic vaccines, drug delivery systems, and multivalent ligands. The orthogonal protection offered by this compound provides a precise chemical handle for initiating such branching.

The synthetic strategy typically involves attaching the this compound building block to the resin via its side-chain γ-carboxyl group. researchgate.net The main peptide chain is then synthesized from the N-terminus of this glutamic acid residue. After the main chain is assembled, the α-carboxyl OFm ester can be selectively deprotected on the solid support. This newly liberated α-carboxyl group serves as a new point for peptide chain elongation, creating a branch. Alternatively, other chemical moieties can be coupled to this site. This method allows for the controlled, site-specific synthesis of peptides with multiple chains or functionalities originating from a single glutamic acid residue. nih.gov While the general principle of using orthogonally protected glutamic acid is well-established for creating branched structures, the specific use of the OFm group follows this proven strategy. nih.govnih.gov

Facilitation of Post-Translational Modification Incorporation (via selective deprotection)

Post-translational modifications (PTMs) are crucial for the biological function of most proteins, influencing processes like cell signaling, protein localization, and epigenetic regulation. nih.gov The chemical synthesis of peptides bearing specific PTMs is essential for studying these processes. Fmoc chemistry is generally preferred for synthesizing peptides with PTMs due to its use of milder reaction conditions compared to the harsh acids used in Boc-based synthesis. nih.govaltabioscience.com

This compound can facilitate the site-specific incorporation of modifications at the C-terminus of a peptide chain. By using an orthogonal system, the peptide can be fully assembled and side-chain protected, after which the OFm group is selectively removed. This exposes a unique, reactive carboxylic acid at the C-terminus. This site can then be modified by coupling to various molecules, such as reporter tags, fatty acids (lipidation), or other small molecules, while the rest of the peptide remains protected and anchored to the resin. utah.edu This approach is an extension of native chemical ligation (NCL) principles, where chemoselective reactions at specific sites enable the assembly of complex biomolecules. researchgate.netnih.govspringernature.com The ability to selectively unmask a single reactive site is a powerful tool for creating precisely modified peptides for research.

Addressing Synthetic Challenges and Enhancing Peptide Quality

Minimization of Aspartimide Formation and Other Side Reactions

A significant challenge in Fmoc-SPPS is the formation of aspartimide, a side reaction involving the cyclization of an aspartic acid (Asp) residue with the backbone amide nitrogen of the following residue. iris-biotech.de This is particularly problematic for Asp-Gly or Asp-Ser sequences and leads to a mixture of byproducts, including α- and β-peptides and piperidide adducts, which are difficult to separate from the desired product. peptide.comresearchgate.net

Glutamic acid (Glu) can undergo an analogous reaction to form a six-membered ring known as a glutarimide. nih.govstackexchange.com However, glutarimide formation is significantly less prevalent than aspartimide formation. The primary reason is thermodynamic: the formation of the five-membered succinimide ring (aspartimide) is kinetically and thermodynamically more favorable than the formation of the six-membered glutarimide ring. nih.govresearchgate.net

Despite being less common, glutarimide formation can still occur, particularly in susceptible sequences like Glu-Gly. nih.gov Research has shown that this side reaction is sequence-dependent and can be mitigated by introducing a sterically hindered amino acid adjacent to the glutamic acid residue, which impedes the necessary geometry for the cyclization reaction. nih.govstackexchange.com The conditions used for Fmoc deprotection (e.g., base concentration, temperature) also influence the rate of this side reaction. researchgate.net The use of glutamic acid derivatives like this compound is therefore inherently advantageous over aspartic acid derivatives in sequences prone to this side reaction.

| Side Reaction | Residue | Ring Size | Relative Frequency | Mitigation Strategies |

| Aspartimide | Aspartic Acid | 5-membered | High | Use bulky side-chain protecting groups; add acid to deprotection solution; backbone protection. nih.goviris-biotech.de |

| Glutarimide | Glutamic Acid | 6-membered | Low | Incorporate sterically hindered adjacent residues. nih.gov |

Control of Racemization during Coupling and Deprotection Steps

Maintaining the chiral integrity of amino acids is critical during peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur at two key stages: during the activation of the carboxyl group for coupling and during base-mediated Fmoc deprotection. nih.gov The primary mechanism involves the abstraction of the α-proton, which is facilitated by the formation of an oxazolone intermediate during coupling. highfine.com

Several factors influence the extent of racemization:

Coupling Reagents: Highly reactive coupling reagents can increase the risk of racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is a standard practice to suppress this side reaction. peptide.com

Base: The choice and concentration of the base used during coupling are critical. Sterically hindered, weaker bases like 2,4,6-collidine (TMP) are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize α-proton abstraction. highfine.comluxembourg-bio.com

Amino Acid Identity: Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization. nih.govresearchgate.net

Protecting Groups: The steric bulk of protecting groups can influence racemization. While no specific studies on the OFm group are available, a bulky C-terminal ester could theoretically provide some steric hindrance that disfavors the planar geometry required for racemization. However, the electronic effects of the activating group during coupling remain the dominant factor. luxembourg-bio.com

Careful selection of coupling reagents, additives, and bases, along with optimized reaction times and temperatures, are the primary strategies for controlling racemization when using any amino acid derivative, including this compound. researchgate.netsemanticscholar.org

Mitigation of Peptide Aggregation and Solubility Issues

As a peptide chain elongates on the solid support, it can fold into secondary structures (e.g., β-sheets) that lead to intermolecular aggregation. This aggregation can prevent reagents from accessing the reactive sites, resulting in incomplete deprotection and coupling steps and leading to deletion sequences and low yields. peptide.com Aggregation is highly sequence-dependent, with hydrophobic sequences being particularly problematic. peptide.com

Several strategies are employed to mitigate aggregation:

Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents or "magic mixtures" (e.g., ethylene carbonate) can help disrupt hydrogen bonding and improve solvation. peptide.com

Elevated Temperature: Performing couplings at higher temperatures, often with microwave assistance, can disrupt secondary structures and accelerate reaction rates. nih.gov

Backbone Protection: The introduction of reversible backbone-protecting groups, such as the 2,4-dimethoxybenzyl (Dmb) group on a glycine residue, can effectively prevent the hydrogen bonding that leads to aggregation. sigmaaldrich.com

Resin Choice: Using low-loading resins or resins with polyethylene glycol (PEG) linkers can improve the solvation environment of the growing peptide chain. sigmaaldrich.com

Future Prospects and Emerging Trends for Fmoc Glu Ofm Applications

Integration into Automated and Ultra-Efficient Peptide Synthesis Platforms

The evolution of solid-phase peptide synthesis (SPPS) is characterized by a drive towards greater speed, efficiency, and automation. peptidemachines.com Modern automated peptide synthesizers, which can operate in single-channel or parallel formats, are increasingly sophisticated, with some incorporating features like microwave heating to accelerate reaction times and overcome synthetic challenges. nih.govrsc.org In this context, the choice of building blocks is critical, and Fmoc-Glu-OFm offers distinct advantages for these high-throughput platforms.

The efficiency of automated synthesis relies on near-quantitative coupling and deprotection reactions to ensure high purity of the final peptide product. The properties of Fmoc-protected amino acids are central to achieving this. The use of robust building blocks like this compound helps minimize common side reactions, such as the formation of deletion sequences or by-products, which are challenging to separate from the target peptide. adventchembio.comnih.gov

| Synthesis Platform Feature | Advantage Conferred by this compound |

| Automated Reagent Delivery | Simplified reagent scheme due to concurrent Nα-Fmoc and side-chain OFm deprotection with piperidine (B6355638). |

| High-Throughput Parallel Synthesis | Consistent and predictable deprotection kinetics contribute to uniform synthesis across multiple reaction vessels. |

| Microwave-Assisted SPPS | Stability of the Fmoc and OFm groups under controlled heating conditions allows for accelerated, high-fidelity synthesis cycles. rsc.org |

| Continuous Flow Systems | Efficient mass transfer and mixing in flow reactors benefit from the clean and rapid deprotection of Fmoc-based building blocks. researchgate.net |

Contributions to Sustainable and Green Peptide Chemistry

The pharmaceutical and biotechnology industries are increasingly focused on the environmental impact of their manufacturing processes, and peptide synthesis is no exception. nih.gov A major challenge in SPPS is the large volume of hazardous solvents and reagents required, making the development of "green" methodologies a critical research area. nih.govrsc.org

The use of this compound aligns with several principles of green chemistry. The Fmoc/tBu strategy, to which this building block belongs, is generally considered more environmentally benign than older methods like Boc-based chemistry, which requires the use of hazardous acids like hydrofluoric acid (HF) for final cleavage. nih.gov

Key contributions to sustainable chemistry include:

Solvent Reduction: Research is focused on minimizing solvent usage by combining reaction steps. For instance, "in situ" Fmoc removal protocols, where the deprotection agent is added directly to the coupling cocktail, can significantly reduce the number of washing steps and, consequently, solvent consumption by up to 75%. rsc.orgpeptide.com The predictable reactivity of this compound is well-suited for such optimized protocols.

Atom Economy: Efficient SPPS protocols that minimize side reactions lead to higher yields of the desired peptide, improving atom economy and reducing waste generated during purification. researchgate.net

Safer Reagents: Efforts are underway to replace hazardous solvents and reagents. For example, 4-methylpiperidine (4-MP) has been shown to be as effective as piperidine for Fmoc removal, potentially offering a less hazardous alternative. advancedchemtech.com Furthermore, greener solvents like anisole and DMSO are being explored to replace more toxic options like DMF. chemrxiv.org The solubility and reactivity of Fmoc-protected amino acids in these alternative systems are crucial for their successful implementation.

Design and Synthesis of Peptide-Based Supramolecular Assemblies

Self-assembling peptides are at the forefront of materials science, forming ordered nanostructures like fibrils, tapes, and hydrogels for applications in tissue engineering, drug delivery, and regenerative medicine. nih.govmdpi.com The Fmoc group itself is a powerful driver of self-assembly, primarily through aromatic π-π stacking interactions, which encourage peptide molecules to organize into higher-order structures. mdpi.combeilstein-journals.org

This compound can be a valuable component in the design of these materials. When co-assembled with other Fmoc-amino acids or peptides, it can influence the morphology and properties of the resulting supramolecular structures. nih.govmdpi.com For instance, studies on the co-assembly of Fmoc-glutamic acid with Fmoc-lysine derivatives have shown the formation of hydrogels with distinct rheological and morphological characteristics. nih.govnih.gov The glutamic acid side chain provides a site for hydrogen bonding and electrostatic interactions, which, in concert with the π-π stacking of the Fmoc groups, directs the formation of stable, three-dimensional fibrillar networks. nih.gov

The ability to tune the properties of these materials by altering the peptide sequence makes them highly versatile. By incorporating this compound, researchers can introduce a residue that, after deprotection, presents a carboxylic acid group on the surface of the nanostructure. This allows for further functionalization or modulation of the material's properties based on environmental pH.

| Fmoc-Amino Acid System | Resulting Supramolecular Structure | Potential Application |

| Fmoc-Phenylalanine (Fmoc-F) | Extended fibrils and nanotapes nih.gov | Cell culture scaffolds |

| Fmoc-Arginine (Fmoc-R) | Plate-like crystals nih.gov | Controlled release systems |

| Co-assembly of Fmoc-Lysine and Fmoc-Glutamic Acid | Fibrous hydrogel network nih.govnih.gov | Tissue engineering, regenerative medicine |

| Fmoc-Dipeptides (e.g., Fmoc-FF) | Nanofibers and hydrogels researchgate.netub.edu | Drug delivery, 3D cell culture |

Exploration in Advanced Bioconjugation Methodologies (as a versatile building block)

The creation of complex biomolecules, such as cyclic peptides, branched peptides, and peptide-drug conjugates, relies on orthogonal protection strategies. nih.govresearchgate.net Orthogonality allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modification of a peptide chain. sigmaaldrich.comescholarship.org

While the OFm group is labile to the same conditions as the Nα-Fmoc group, making it non-orthogonal in standard Fmoc-SPPS, this compound can be used strategically in multi-step syntheses. For example, in a synthesis employing a Boc/tBu strategy for the main peptide chain, a side-chain OFm group could be selectively removed with a mild base, leaving the Boc and other acid-labile groups intact. tandfonline.com This approach opens up the glutamic acid side chain for specific modifications, such as:

On-resin cyclization: The deprotected side-chain carboxyl group can be reacted with an N-terminal amine or a side-chain amine (e.g., from lysine) to form a cyclic peptide while the peptide is still attached to the resin. nih.gov

Branched Peptide Synthesis: The side chain can serve as an anchor point for the synthesis of a second peptide chain, creating a branched structure.

Conjugation: Small molecules, fluorescent dyes, or polymers can be attached to the deprotected side chain to create specialized bioconjugates.

This versatility makes this compound a valuable building block for constructing peptides with complex architectures and tailored functionalities, expanding the toolbox for peptide-based therapeutics and diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.